molecular formula C18H21NO4 B6380495 4-(3-BOC-Aminophenyl)-2-methoxyphenol CAS No. 1261979-36-5

4-(3-BOC-Aminophenyl)-2-methoxyphenol

Cat. No.: B6380495
CAS No.: 1261979-36-5
M. Wt: 315.4 g/mol
InChI Key: NRIUEGNWLWOQJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-BOC-Aminophenyl)-2-methoxyphenol is a synthetic phenolic derivative characterized by a tert-butoxycarbonyl (BOC)-protected amine group at the para position of the phenyl ring and a methoxy group at the ortho position of the phenol. The BOC group enhances the compound’s stability during synthesis by protecting the amine functionality, which is critical for applications in medicinal chemistry and drug development.

Properties

IUPAC Name

tert-butyl N-[3-(4-hydroxy-3-methoxyphenyl)phenyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4/c1-18(2,3)23-17(21)19-14-7-5-6-12(10-14)13-8-9-15(20)16(11-13)22-4/h5-11,20H,1-4H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRIUEGNWLWOQJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CC(=C(C=C2)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-BOC-Aminophenyl)-2-methoxyphenol typically involves the protection of the amino group using tert-butoxycarbonyl (BOC) anhydride. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine. The methoxy and hydroxyl groups are introduced through standard aromatic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process includes protection of the amino group, followed by functionalization of the aromatic ring. The reactions are optimized for high yield and purity, often using automated synthesis equipment .

Chemical Reactions Analysis

Types of Reactions

4-(3-BOC-Aminophenyl)-2-methoxyphenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of a nitro group yields an amine .

Scientific Research Applications

4-(3-BOC-Aminophenyl)-2-methoxyphenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-BOC-Aminophenyl)-2-methoxyphenol involves its interaction with specific molecular targets. The BOC-protected amino group can be deprotected under acidic conditions, revealing the free amine, which can then participate in various biochemical pathways. The methoxy and hydroxyl groups also contribute to the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Key Structural Analogues

The following compounds share the 2-methoxyphenol core but differ in substituents, influencing their biological activity and applications:

Compound Name Substituent Features Key Properties/Activities References
4-[N-(4-Hydroxyphenyl)carboximidoyl]-2-methoxyphenol Carboximidoyl group linked to 4-hydroxyphenyl Analgesic activity comparable to paracetamol; lower hepatotoxicity in silico studies
4-(2-Chloropropyl)-2-methoxyphenol Chloropropyl chain at para position Increased lipophilicity (LogP > eugenol); potential halogen-mediated stability
4-(3-Oxopentadecyl)-2-methoxyphenol Long alkyl chain with ketone group (gingerol homologue) Pungent flavor; anti-inflammatory/antioxidant activity (common in ginger derivatives)
4-(Butoxymethyl)-2-methoxyphenol Butoxymethyl group at para position Fruity/vanilla flavor; limited research on bioactivity
4-{[(4-Bromophenyl)amino]methyl}-2-methoxyphenol Bromophenyl-amino-methyl substituent Halogenated structure may enhance receptor binding but increase toxicity risks

Pharmacological Activity Comparison

Analgesic Activity
  • Notably, its hepatotoxicity is lower than paracetamol (docking scores: -75.0088 vs. -67.3820 for paracetamol) .
  • Paracetamol : Gold-standard analgesic; hepatotoxic at high doses due to NAPQI metabolite .
Anti-Inflammatory and Antioxidant Activity
  • 4-(3-Oxopentadecyl)-2-methoxyphenol: As a gingerol homologue, it likely inhibits NF-κB or COX-2 pathways, similar to 6-gingerol. Its long alkyl chain enhances cell membrane permeability .
  • 4-(Butoxymethyl)-2-methoxyphenol: Limited data, but methoxyphenols generally exhibit antioxidant properties via radical scavenging .
Lipophilicity and Bioavailability
  • BOC-Protected Derivatives : The BOC group increases molecular weight and may reduce aqueous solubility, necessitating formulation adjustments for drug delivery.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.